molecular formula C9H11NO B8619604 3,4-dimethylbenzaldehyde oxime

3,4-dimethylbenzaldehyde oxime

Cat. No.: B8619604
M. Wt: 149.19 g/mol
InChI Key: FMMYWZFQQDNXGQ-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzaldehyde oxime is the oxime derivative of 3,4-dimethylbenzaldehyde, formed by the condensation of the aldehyde with hydroxylamine (NH$_2$OH). The parent aldehyde, 3,4-dimethylbenzaldehyde (CAS: 5973-71-7), is a commercially significant aromatic aldehyde with a molecular weight of 134.18 g/mol and applications spanning pharmaceuticals, agrochemicals, polymers, and flavor industries . Its oxime derivative retains the methyl substituents at the 3- and 4-positions of the benzene ring, with an oxime (-CH=N-OH) functional group replacing the aldehyde’s carbonyl oxygen.

For instance, oximes are typically synthesized by reacting aldehydes with hydroxylamine under mild acidic or basic conditions . The steric and electronic effects of the 3,4-dimethyl groups may influence its reactivity and physical properties compared to simpler benzaldehyde oximes.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3

InChI Key

FMMYWZFQQDNXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-dimethylbenzaldehyde oxime can be synthesized through the reaction of 3-methyl-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

3-Methyl-4-methylbenzaldehyde+Hydroxylamine Hydrochloride3-Methyl-4-methylbenzaldehyde oxime+HCl\text{3-Methyl-4-methylbenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{3,4-dimethylbenzaldehyde oxime} + \text{HCl} 3-Methyl-4-methylbenzaldehyde+Hydroxylamine Hydrochloride→3-Methyl-4-methylbenzaldehyde oxime+HCl

Industrial Production Methods

Industrial production of 3,4-dimethylbenzaldehyde oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation of 3,4-dimethylbenzaldehyde oxime typically targets the C=N bond. Key pathways include:

Reagent/Conditions Product Mechanistic Notes
m-Chloroperbenzoic acid (m-CPBA)3,4-DimethylbenzonitrileOxidative cleavage of the C=N bond under mild acidic conditions, yielding the nitrile .
Sodium hypochlorite (NaOCl)3,4-DimethylbenzonitrileSimilar cleavage mechanism, often used in aqueous/organic biphasic systems.

Supporting Data :

  • Post-oxidation structural confirmation via ¹H NMR shows disappearance of the oxime proton (δ ~8.05 ppm) and emergence of nitrile signals (C≡N stretch at ~2,200 cm⁻¹ in IR) .

Reduction Reactions

Reduction of the oxime group produces primary amines:

Reagent/Conditions Product Mechanistic Notes
Lithium aluminum hydride (LiAlH₄)3,4-DimethylbenzylamineTwo-step reduction: C=N bond reduced to C-N, followed by hydroxylamine → amine.
Hydrogenation (H₂/Pd-C)3,4-DimethylbenzylamineCatalytic hydrogenation under ambient pressure.

Key Observations :

  • Stereochemical outcomes (E/Z isomerism of the oxime) influence reaction rates but not final product structure due to reductive racemization .

Substitution Reactions

The hydroxyl group of the oxime participates in nucleophilic substitutions:

Reagent/Conditions Product Mechanistic Notes
N-Chlorosuccinimide (NCS)3,4-Dimethylbenzaldehyde chloro-oximeElectrophilic halogenation at the hydroxyl oxygen, forming O-halo derivatives.
Acetic anhydride (Ac₂O)Acetylated oximeO-Acetylation under base-free conditions.

Structural Evidence :

  • Post-substitution ¹H NMR spectra show downfield shifts for protons adjacent to electronegative substituents (e.g., δ ~2.23 ppm for methyl groups in acetylated derivatives) .

Cycloaddition and Rearrangement Reactions

The oxime group enables participation in [3+2] cycloadditions and Beckmann rearrangements:

Reaction Type Conditions Product
Beckmann RearrangementH₂SO₄, 100°C3,4-Dimethylbenzamide
Nitrile Oxide CycloadditionDipolarophile (e.g., alkyne)Isoxazoline derivatives

Mechanistic Insights :

  • Beckmann rearrangement proceeds via protonation of the oxime hydroxyl, followed by migration of the anti-methyl group to form the amide .

Complexation and Biological Interactions

3,4-Dimethylbenzaldehyde oxime exhibits metal-chelating properties:

Metal Ion Complex Structure Application
Cu(II)Square-planar Cu-oxime complexCatalysis in oxidation reactions.
Fe(III)Octahedral Fe-oxime complexPotential antimicrobial agents.

Research Findings :

  • Stability constants (log K) for Cu(II) complexes exceed 10, indicating strong binding affinity .

Thermal and Photochemical Behavior

  • Thermolysis : Decomposes above 200°C, releasing NH₃ and forming 3,4-dimethylbenzonitrile as a major product.

  • Photolysis : UV irradiation (254 nm) induces homolytic cleavage of the N-O bond, generating iminyl radicals.

Scientific Research Applications

3,4-dimethylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzaldehyde Oximes

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties Applications/Reactivity
3,4-Dimethylbenzaldehyde oxime C$9$H${11}$NO 149.19 (calculated) 3-CH$3$, 4-CH$3$ Not explicitly reported; inferred solubility in polar solvents (e.g., acetonitrile) Likely intermediate for pharmaceuticals/polymers
2,4-Dimethylbenzaldoxime C$9$H${11}$NO 149.19 2-CH$3$, 4-CH$3$ Safety data available (GHS Category 4-3-III) Used in coordination chemistry or organic synthesis
Formaldehyde oxime CH$_3$NO 61.04 None Low molecular weight; volatile Intermediate in oxidation reactions
Cyclohexanone oxime C$6$H${11}$NO 113.16 Cyclohexane ring Melting point: 89–90°C; used in caprolactam production Industrial precursor to nylon-6
(E)-3,5-Dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime C${14}$H${11}$ClNO$_2$ 268.70 3,5-di-OH, 4-Cl-benzyl Yellow solid, 55% yield; bioactive (aldose reductase inhibition) Pharmaceutical agent targeting metabolic disorders

Key Observations :

  • Electronic Effects : Electron-donating methyl groups may stabilize the oxime’s imine moiety, altering its acidity and coordination behavior relative to electron-withdrawing substituents (e.g., chloro derivatives in ).
  • Solubility : While direct data is absent, the methyl groups likely enhance lipophilicity compared to polar oximes like formaldehyde oxime.

Research Findings and Data Gaps

  • Computational Data : DFT-optimized structures for related oximes (e.g., dimethylfuroxan) suggest opportunities for modeling 3,4-dimethylbenzaldehyde oxime’s electronic properties .
  • Safety Profile : 2,4-Dimethylbenzaldoxime’s GHS classification (Category 4-3-III) hints at similar hazards for the 3,4-isomer, though experimental toxicity data is lacking .

Q & A

Q. What are the recommended safety protocols for handling 3,4-dimethylbenzaldehyde oxime in laboratory settings?

  • Guidelines : Use PPE (nitrile gloves, N95 mask, goggles) due to potential respiratory and dermal irritation. Store in amber glass vials at 2–8°C under inert gas (Ar) to prevent oxidation. Dispose via incineration or neutralization (1M NaOH) .

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